trans-3-Phenyloxypropenylboronic acid
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Overview
Description
Trans-3-Phenyloxypropenylboronic acid: is an organic compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a trans-3-phenyloxypropenyl moiety. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trans-3-Phenyloxypropenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with trans-3-bromopropenyl phenyl ether under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Phenyloxypropenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl ketones.
Reduction: Reduction reactions can convert it into phenyl alcohol derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenyl ketones.
Reduction: Phenyl alcohols.
Substitution: Various biaryl compounds.
Scientific Research Applications
Trans-3-Phenyloxypropenylboronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of trans-3-Phenyloxypropenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium(II) complexes, transferring its aryl group to the palladium center. This process forms a new carbon-carbon bond, which is a fundamental step in the catalytic cycle of the reaction .
Comparison with Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Phenylpropenylboronic acid
Comparison: Trans-3-Phenyloxypropenylboronic acid is unique due to its specific structure, which includes a phenyloxy group attached to a propenylboronic acid moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura coupling, compared to other boronic acids .
Properties
Molecular Formula |
C9H11BO3 |
---|---|
Molecular Weight |
177.99 g/mol |
IUPAC Name |
[(E)-3-phenoxyprop-1-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |
InChI Key |
LHDGQFOYHNIJDM-QPJJXVBHSA-N |
Isomeric SMILES |
B(/C=C/COC1=CC=CC=C1)(O)O |
Canonical SMILES |
B(C=CCOC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
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